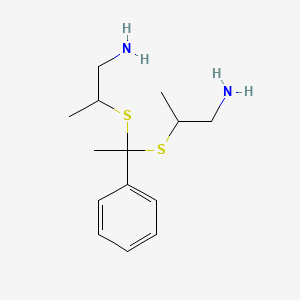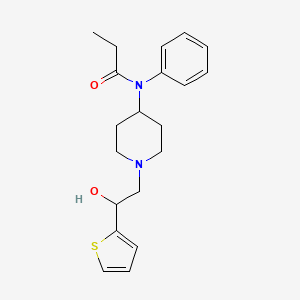
beta-Hydroxythiofentanyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Hydroxythiofentanyl: is an opioid analgesic that is an analog of fentanyl. This compound has effects and side effects similar to fentanyl, including itching, nausea, and potentially serious respiratory depression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxythiofentanyl involves the reaction of 2-thiophen-2-yl-ethanol with 4-piperidone to form the intermediate compound. This intermediate is then reacted with phenylpropanoyl chloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general approach involves standard organic synthesis techniques under controlled conditions to ensure purity and yield.
化学反応の分析
Types of Reactions: Beta-Hydroxythiofentanyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Beta-Hydroxythiofentanyl has been studied for its analgesic properties and its potential use in pain management. It is also used in research to understand the structure-activity relationship of fentanyl analogs and their interactions with opioid receptors .
作用機序
Beta-Hydroxythiofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase activity and the modulation of ion channels .
類似化合物との比較
Fentanyl: Beta-Hydroxythiofentanyl is an analog of fentanyl and shares similar pharmacological properties.
Sufentanil: Another potent opioid analgesic with a similar structure.
Thiafentanil: A fentanyl analog with a thiophene ring
Uniqueness: this compound is unique due to the presence of a hydroxyl group and a thiophene ring, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs .
特性
CAS番号 |
1474-34-6 |
|---|---|
分子式 |
C20H26N2O2S |
分子量 |
358.5 g/mol |
IUPAC名 |
N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N2O2S/c1-2-20(24)22(16-7-4-3-5-8-16)17-10-12-21(13-11-17)15-18(23)19-9-6-14-25-19/h3-9,14,17-18,23H,2,10-13,15H2,1H3 |
InChIキー |
GLAAETOTOUGGSB-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


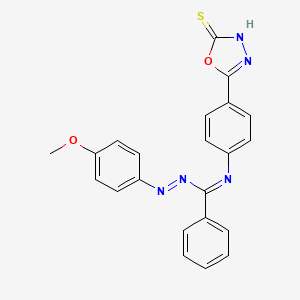
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
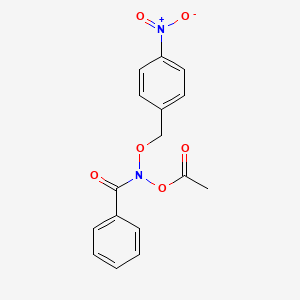
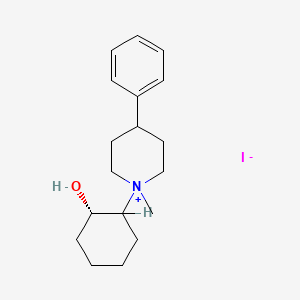
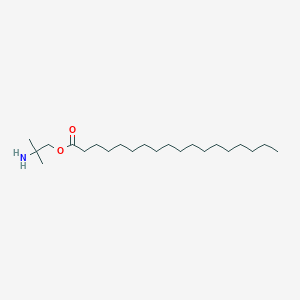
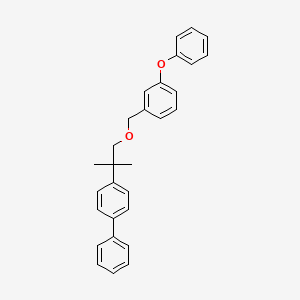
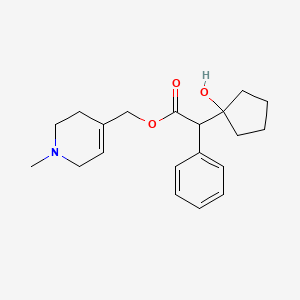
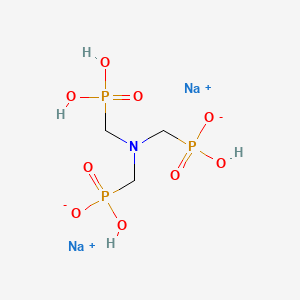

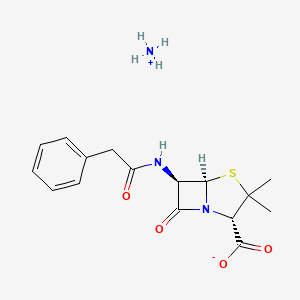
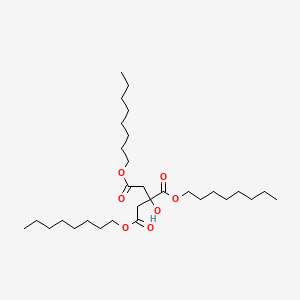
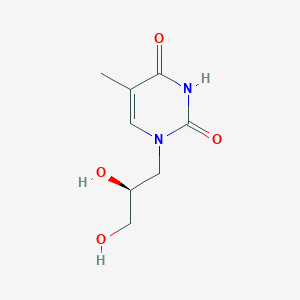
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
